2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide
Description
2-{3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide is a pyrido[3,2-d]pyrimidine derivative characterized by a fused bicyclic core substituted with a 2H-1,3-benzodioxole (methylenedioxyphenyl) group at position 3 and an acetamide-linked 3-methoxyphenyl moiety at position 1. The benzodioxole group may enhance metabolic stability and receptor binding, while the 3-methoxyphenyl acetamide moiety could influence solubility and target specificity .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-32-17-5-2-4-16(11-17)26-21(29)13-27-18-6-3-9-25-22(18)23(30)28(24(27)31)12-15-7-8-19-20(10-15)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBXBHOMRSBEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide represents a novel structure with potential therapeutic applications. Its unique chemical framework suggests diverse biological activities that merit detailed investigation.
Chemical Structure
The compound can be described by the following structural formula:
This structure incorporates a benzodioxole moiety, which is often associated with various pharmacological activities.
Antidiabetic Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant inhibitory effects on α-amylase, an enzyme critical for carbohydrate metabolism. For instance, compounds similar to the target compound have shown IC50 values ranging from 0.68 µM to 0.85 µM , indicating strong potential as antidiabetic agents . The mechanism involves competitive inhibition of α-amylase, which could lead to reduced postprandial glucose levels.
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds have demonstrated efficacy against various cancer cell lines. For example, compounds derived from benzodioxole structures exhibited growth inhibition in leukemia cell lines with GI50 values ranging from 26 µM to 65 µM . This suggests that the target compound may also possess similar anticancer properties.
Antinociceptive Activity
Research on analogs has revealed antinociceptive effects in animal models. The mechanism is hypothesized to involve modulation of pain pathways through inhibition of specific receptors or enzymes involved in pain signaling . Further studies are needed to evaluate the specific effects of the target compound on pain perception.
Study 1: Antidiabetic Efficacy
A study conducted on a series of benzodioxole derivatives assessed their α-amylase inhibitory activity. Compound IIc was found to have an IC50 value of 0.68 µM , demonstrating its potential for managing diabetes. In vivo tests using a streptozotocin-induced diabetic mouse model showed significant reductions in blood glucose levels after administration .
Study 2: Anticancer Activity
In vitro assays were performed on several cancer cell lines to evaluate the cytotoxic effects of related compounds. The results indicated that certain derivatives led to significant cell death at concentrations lower than those toxic to normal cells, suggesting a selective action against cancerous cells .
Data Table: Biological Activities Summary
| Activity Type | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Antidiabetic | IIc | 0.68 | Strong α-amylase inhibitor |
| Anticancer | Various | 26 - 65 | Effective against leukemia cell lines |
| Antinociceptive | Analogues | N/A | Modulates pain pathways |
Comparison with Similar Compounds
Compound A :
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide
- Core : 2-Oxo-pyridine with oxadiazole substituents.
- Substituents : 4-Chlorophenyl (oxadiazole), 3-chloro-4-methoxyphenyl (acetamide).
- Key Data : Molecular weight = 512.35 g/mol; ChemSpider ID: 946324-66-9 .
- Comparison: Unlike the target compound’s pyrido-pyrimidine core, Compound A uses a pyridine-oxadiazole scaffold.
Compound B :
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j)
- Core : Benzimidazole-sulfinyl-pyridine.
- Substituents : Multiple methoxy groups, pyridyl acetamide.
- Key Data : Melting point 76–80°C; $ ^1H $-NMR (CDCl$ _3 $) δ: 2.21–8.75 .
- Comparison : The sulfinyl-benzimidazole core contrasts with the target’s pyrido-pyrimidine system. Both share acetamide linkages but differ in heterocyclic rigidity, which may affect conformational flexibility during target engagement.
Compound C :
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)
- Core : Pyrimido[4,5-d]pyrimidine fused with a diazepine ring.
- Substituents: Butenyl, methylpyridylamino groups.
- Comparison : Shares a pyrimidine backbone but introduces a diazepine ring, likely modulating solubility and steric interactions. The target compound’s benzodioxole group may offer superior electron-rich π-π stacking compared to Compound C’s aliphatic substituents .
Bioactivity and Functional Insights
- Structural Clustering and Bioactivity : Computational studies (Tanimoto/Dice similarity metrics) suggest that compounds with >70% structural similarity often exhibit overlapping bioactivity profiles . For example:
- The target compound’s pyrido-pyrimidine core aligns with kinase inhibitors, while benzodioxole derivatives are associated with neuroprotective or anticancer activity .
- Compound B’s sulfinyl-benzimidazole motif is linked to proton pump inhibition (e.g., omeprazole analogues), indicating divergent therapeutic applications compared to the target compound .
Key Differentiators
Benzodioxole vs. Chlorophenyl : The methylenedioxy group in the target compound may improve metabolic stability compared to halogenated substituents in Compound A .
Acetamide Linker : The 3-methoxyphenyl acetamide in the target compound could enhance blood-brain barrier penetration relative to pyridyl acetamides (Compound B) .
Preparation Methods
Horner-Wadsworth-Emmons (HWE) Olefination and Cyclization
The pyrido[3,2-d]pyrimidine scaffold is constructed from 4-aminopyrimidine-3-carbaldehydes through a sequence involving HWE olefination with phosphonate esters. For example, reacting 4-aminopyrimidine-3-carbaldehyde with diethyl (ethoxycarbonylmethyl)phosphonate under basic conditions generates an α,β-unsaturated ester, which undergoes photoisomerization and cyclization to form the fused pyridine ring. This method achieves the pyrido[3,2-d]pyrimidine skeleton in yields of 65–78%.
Vilsmeier-Haack Reaction for Functionalization
Alternative routes employ the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce electrophilic groups at position 6 or 7 of the pyridopyrimidine core. For instance, treating 6-aminouracil derivatives with the Vilsmeier reagent generates chloro intermediates, which are displaced by nucleophiles like cyanoacetamide to install the acetamide precursor.
Attachment of the N-(3-Methoxyphenyl)acetamide Side Chain
Synthesis of 2-(3-Methoxyphenyl)acetamide
The acetamide fragment is prepared from 3-methoxyphenylacetyl chloride via ammonolysis. Treating the acyl chloride with concentrated NH₄OH in THF/water at 0–20°C yields 2-(3-methoxyphenyl)acetamide in 85–90% purity.
Nucleophilic Substitution at Position 1
The pyridopyrimidine core, functionalized with a leaving group (e.g., bromide or chloride) at position 1, undergoes nucleophilic substitution with 2-(3-methoxyphenyl)acetamide. Using K₂CO₃ as a base in DMF at 80°C, this step achieves C–N bond formation in 70–80% yield.
Reductive Amination
Alternatively, reductive amination between a pyridopyrimidine bearing an aldehyde group at position 1 and 3-methoxyaniline, using NaBH₃CN or NaBH(OAc)₃ as the reducing agent, provides the acetamide side chain.
Optimization of Reaction Conditions
Critical parameters for high yields include:
| Step | Optimal Conditions | Yield (%) | Key Reagents |
|---|---|---|---|
| Core Cyclization | HWE olefination, 0°C → RT, 12 h | 65–78 | Diethyl phosphonate, DIPEA |
| Benzodioxole Alkylation | NaH, DMF, 60°C, 6 h | 60–75 | 5-(Bromomethyl)-1,3-benzodioxole |
| Acetamide Coupling | K₂CO₃, DMF, 80°C, 8 h | 70–80 | 2-(3-Methoxyphenyl)acetamide |
Side reactions, such as over-alkylation or hydrolysis, are mitigated by controlling stoichiometry and reaction temperature.
Characterization and Purification
Spectroscopic Analysis
Purification Techniques
Final purification employs silica gel chromatography (EtOAc/hexane, 1:1) or recrystallization from ethanol/water mixtures, yielding >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| HWE + Alkylation | High regioselectivity, scalable | Multi-step, costly reagents | 60–70 |
| Vilsmeier + Substitution | Direct functionalization | Harsh conditions (POCl₃) | 50–65 |
| Cross-Coupling | Mild conditions, versatile | Requires Pd catalysts | 55–75 |
The HWE-alkylation route is preferred for large-scale synthesis due to reproducibility, while cross-coupling methods offer flexibility for structural variants .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR verify regiochemistry of the pyrido-pyrimidine core and acetamide linkage (e.g., shifts at δ 7.8–8.2 ppm for pyrimidine protons) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 460.4) and detects fragmentation patterns .
- X-ray crystallography : Resolves conformational flexibility of the benzodioxole moiety in solid-state studies .
Advanced Application : Use F-NMR (if fluorinated analogs are synthesized) or 2D-COSY to resolve overlapping proton signals in complex mixtures .
How can researchers address contradictions in biological assay data?
Advanced Research Focus
Discrepancies in IC values or selectivity profiles may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) .
- Solubility limitations : Use DMSO concentrations ≤0.1% to avoid artifacts in cell-based assays .
- Metabolic instability : Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation .
Methodological Recommendation : Validate results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
What strategies are employed to study its structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Analog synthesis : Replace the 3-methoxyphenyl group with halogenated (e.g., 3-chloro) or electron-donating (e.g., 3-ethoxy) variants to assess potency trends .
- Pharmacophore modeling : Map electrostatic and steric features using software like Schrödinger’s Phase to predict target engagement .
- Fragment-based screening : Identify critical binding motifs (e.g., the dioxole ring’s role in π-π stacking) via crystallographic fragment libraries .
Data-Driven Example : A 4-chlorobenzyl analog showed 10-fold higher kinase inhibition than the parent compound, highlighting the impact of halogen substitution .
How is the compound’s mechanism of action elucidated in complex biological systems?
Q. Advanced Research Focus
- Target deconvolution : Use affinity chromatography pull-down assays with biotinylated probes to identify binding proteins .
- Transcriptomic profiling : RNA-seq after compound treatment reveals downstream pathways (e.g., apoptosis or oxidative stress) .
- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., in EGFR kinase) to predict residence time and allosteric effects .
Case Study : MD simulations of the pyrido-pyrimidine core revealed stable hydrogen bonds with EGFR’s hinge region (Lys721 and Asp831), explaining its inhibitory activity .
What are the limitations of current pharmacokinetic (PK) studies for this compound?
Q. Advanced Research Focus
- Low oral bioavailability : Attributed to poor solubility (logP ~3.5) and first-pass metabolism. Solutions include nanoformulation or prodrug design .
- Species-specific PK : Rodent models may overestimate human clearance due to differences in CYP450 isoforms .
- Blood-brain barrier (BBB) penetration : The benzodioxole group enhances passive diffusion, but efflux pumps (e.g., P-gp) limit CNS exposure .
Methodological Recommendation : Use cassette dosing in PK studies to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
